molecular formula C17H11F3N2O4S B11565874 2-Amino-6-(hydroxymethyl)-8-oxo-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

2-Amino-6-(hydroxymethyl)-8-oxo-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B11565874
M. Wt: 396.3 g/mol
InChI Key: RXRKWTUAXHCMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction. One common method includes the reaction of aromatic or aliphatic aldehydes, kojic acid, and malononitrile, catalyzed by nano fluoroapatite doped with silicon and magnesium (Si-Mg-FA) in ethanol under reflux conditions . This process is advantageous due to its high yields, short reaction times, and environmentally friendly conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes . Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11F3N2O4S

Molecular Weight

396.3 g/mol

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethylsulfanyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C17H11F3N2O4S/c18-17(19,20)27-10-3-1-8(2-4-10)13-11(6-21)16(22)26-14-12(24)5-9(7-23)25-15(13)14/h1-5,13,23H,7,22H2

InChI Key

RXRKWTUAXHCMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.